molecular formula C15H28O B14227998 7-Methoxytetradeca-1,4-diene CAS No. 827341-68-4

7-Methoxytetradeca-1,4-diene

Cat. No.: B14227998
CAS No.: 827341-68-4
M. Wt: 224.38 g/mol
InChI Key: PCVNXHHHJWOLEH-UHFFFAOYSA-N
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Description

7-Methoxytetradeca-1,4-diene is a 14-carbon unsaturated hydrocarbon featuring a methoxy (-OCH₃) group at the 7th position and conjugated double bonds at the 1,4-positions. This structural motif places it within the broader family of 1,4-dienes, which are known for their reactivity in cycloaddition and polymerization reactions.

Properties

CAS No.

827341-68-4

Molecular Formula

C15H28O

Molecular Weight

224.38 g/mol

IUPAC Name

7-methoxytetradeca-1,4-diene

InChI

InChI=1S/C15H28O/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h5,9,11,15H,2,4,6-8,10,12-14H2,1,3H3

InChI Key

PCVNXHHHJWOLEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CC=CCC=C)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxytetradeca-1,4-diene can be achieved through various methods. One common approach involves the use of transition metal-catalyzed reactions, such as cross-coupling reactions. For instance, the stereoselective synthesis of conjugated dienes can be accomplished using transition metal catalysts like palladium or cobalt . These reactions often involve the coupling of alkenes or alkynes with appropriate reagents under controlled conditions to yield the desired diene product.

Industrial Production Methods

In an industrial setting, the production of 7-Methoxytetradeca-1,4-diene may involve continuous-flow synthesis techniques. Continuous-flow technology allows for the efficient and scalable production of chemical compounds by maintaining a constant flow of reactants through a reactor . This method offers advantages such as improved reaction control, higher yields, and reduced production times.

Chemical Reactions Analysis

Types of Reactions

7-Methoxytetradeca-1,4-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 7-Methoxytetradeca-1,4-diene include strong acids like HBr for electrophilic addition and various dienophiles for Diels-Alder reactions. Reaction conditions such as temperature and solvent choice play a crucial role in determining the reaction outcome and product distribution.

Major Products Formed

The major products formed from the reactions of 7-Methoxytetradeca-1,4-diene depend on the specific reaction conditions. For instance, electrophilic addition with HBr can yield both 1,2- and 1,4-addition products, while Diels-Alder reactions typically produce cyclohexene derivatives .

Mechanism of Action

The mechanism of action of 7-Methoxytetradeca-1,4-diene involves its interaction with molecular targets through its conjugated diene system. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Structure Key Substituents Reactivity/Applications
7-Methoxytetradeca-1,4-diene CH₂=CH-(CH₂)₃-OCH₃-CH₂-CH₂-CH₂-CH=CH₂ Methoxy at C7, 1,4-diene Potential cycloaddition substrate; unstudied biological activity
Cadine-1,4-diene () C15H24 (bicyclic sesquiterpene) No oxygen substituents Natural product in cashew wax; volatile odorant
Methylpenta-2,4-diene () CH₂=C(CH₃)-CH₂-CH=CH₂ Methyl at C2, 2,4-diene Pharmacophore in anti-tumor agents (e.g., FR901464 analogs)
(4E)-3-Methylhepta-1,4-diene () CH₂=CH-CH(CH₃)-CH₂-CH=CH₂ Methyl at C3, 1,4-diene Industrial use; limited safety data available

Key Observations :

  • Methoxy Group Impact: The methoxy group in 7-Methoxytetradeca-1,4-diene distinguishes it from non-polar analogs like cadine-1,4-diene, likely increasing its solubility in polar solvents and altering metabolic stability .
  • Chain Length and Reactivity : Compared to shorter-chain analogs (e.g., methylpenta-2,4-diene), the tetradeca backbone may reduce volatility and enhance hydrophobic interactions, relevant in drug delivery or polymer chemistry .
  • Biological Relevance : Methylpenta-2,4-diene derivatives () demonstrate anti-tumor activity via epoxy and carbonyloxy groups. While 7-Methoxytetradeca-1,4-diene lacks these moieties, its conjugated diene system could similarly stabilize transition states in bioactive molecules .

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